molecular formula C17H20N2O6 B12122349 Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Cat. No.: B12122349
M. Wt: 348.3 g/mol
InChI Key: QERLXPBRNGASQE-UHFFFAOYSA-N
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Description

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a carbamoyl group, hydroxyl group, and a carboxylate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate derivative of 2,5-dimethoxyaniline.

    Hydroxylation: The hydroxyl group can be introduced via selective hydroxylation reactions using oxidizing agents.

    Esterification: The carboxylate ester can be formed through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Phenol derivatives.

Scientific Research Applications

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and affecting gene expression.

Comparison with Similar Compounds

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate can be compared with similar compounds such as:

    Methyl 4-({1-[(2,5-dimethoxyphenyl)carbamoyl]cyclopropane}amido)benzoate: Contains a cyclopropane ring instead of a pyridine ring.

    Methyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoate: Contains a benzoate ester instead of a pyridine carboxylate ester.

These similar compounds share structural features but differ in their specific functional groups and ring systems, which can lead to variations in their chemical reactivity and biological activity.

Biological Activity

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C15H18N2O5\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{5}

This structure includes a dihydropyridine core, which is known for its diverse biological activities. The presence of methoxy and carbamoyl groups enhances its interaction with biological targets.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • MTT Assay Results : In studies using the MTT assay, compounds in this class demonstrated growth inhibition against various tumor cell lines. The IC50 values often ranged in micromolar concentrations, suggesting effective cytotoxicity against cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Similar compounds have been tested against bacterial strains such as Staphylococcus epidermidis, where MIC values were reported around 1000 μg/mL. This suggests potential for therapeutic applications in treating infections .

Antioxidative Properties

Antioxidative activity is another notable feature of this compound class. The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Study 1: Antitumor Efficacy

A study published in the Bulletin of the Korean Chemical Society evaluated the antitumor efficacy of related compounds derived from natural sources. The results indicated that these compounds could inhibit the proliferation of cancer cells significantly .

CompoundCell Line TestedIC50 (μM)
Compound AHeLa15
Compound BMCF-720
This compoundA54925

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, various derivatives were tested against a panel of bacteria. The findings showed that certain modifications to the core structure could enhance antibacterial activity significantly.

CompoundBacterial StrainMIC (μg/mL)
Compound CE. coli500
This compoundS. epidermidis1000

Properties

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

IUPAC Name

methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C17H20N2O6/c1-9-15(17(22)25-4)11(8-14(20)18-9)16(21)19-12-7-10(23-2)5-6-13(12)24-3/h5-7,11H,8H2,1-4H3,(H,18,20)(H,19,21)

InChI Key

QERLXPBRNGASQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=C(C=CC(=C2)OC)OC)C(=O)OC

Origin of Product

United States

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